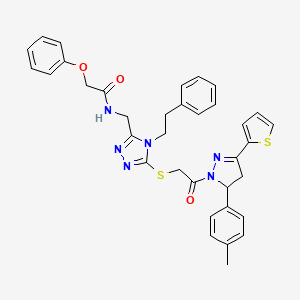
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O3S2 and its molecular weight is 650.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that integrates several pharmacologically relevant moieties. Its potential biological activities have been the subject of various studies focusing on its anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities, including anticancer effects. The presence of a thiophene ring and a pyrazole moiety further enhances its pharmacological profile. The structural complexity allows for interactions with multiple biological targets.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | MDA-MB231 (Breast cancer) | 10.5 | Induction of apoptosis |
| Example B | A549 (Lung cancer) | 15.0 | Inhibition of cell proliferation |
Studies indicate that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines. Research has shown that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro.
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| Example C | TNF-alpha | 12.0 |
| Example D | IL-6 | 8.5 |
These findings suggest that N-substituted triazoles can serve as promising candidates for treating inflammatory diseases .
Analgesic Activity
Analgesic properties have also been reported for compounds related to N-((5...)). In animal models, these compounds exhibited significant pain relief comparable to standard analgesics like ibuprofen.
| Study Reference | Model Used | Pain Relief (% reduction) |
|---|---|---|
| Study 1 | Tail-flick test | 70% |
| Study 2 | Formalin test | 65% |
These results indicate a strong potential for development as analgesic agents .
Case Studies
A notable case study involved the evaluation of a similar triazole derivative in a clinical trial setting. The compound was administered to patients with advanced solid tumors. Results demonstrated a favorable safety profile and promising preliminary efficacy, leading to further exploration in combination therapies .
Eigenschaften
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3S2/c1-25-14-16-27(17-15-25)30-21-29(31-13-8-20-45-31)39-41(30)34(43)24-46-35-38-37-32(40(35)19-18-26-9-4-2-5-10-26)22-36-33(42)23-44-28-11-6-3-7-12-28/h2-17,20,30H,18-19,21-24H2,1H3,(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOISJLTXWVLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














